molecular formula C12H14O4 B1318099 Ethyl 3-oxo-2-phenoxybutanoate CAS No. 7699-83-4

Ethyl 3-oxo-2-phenoxybutanoate

Cat. No. B1318099
CAS RN: 7699-83-4
M. Wt: 222.24 g/mol
InChI Key: ZXLFQGWHCIRDIM-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-phenoxybutanoate is a chemical compound with the molecular formula C12H14O4 . It is an ester organic substance and can be used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-2-phenoxybutanoate consists of 30 bonds in total. These include 16 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ketone, and 1 aromatic ether .


Chemical Reactions Analysis

The oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates with internal alkynes proceeds efficiently in the presence of a Ru (II)-catalyst, a copper oxidant, and an additive such as AgSbF6 to give poly-substituted furans . This offers a novel method for the selective construction of poly-substituted furans .


Physical And Chemical Properties Analysis

Ethyl 3-oxo-2-phenoxybutanoate has a density of 1.1±0.1 g/cm3, a boiling point of 281.6±20.0 °C at 760 mmHg, and a flash point of 119.2±21.8 °C . It has 3 H bond acceptors, 0 H bond donors, 5 freely rotating bonds, and a polar surface area of 43 Å2 .

Scientific Research Applications

Comprehensive Analysis of Ethyl 3-oxo-2-phenoxybutanoate Applications

Ethyl 3-oxo-2-phenoxybutanoate is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Antimicrobial Agent Development

Ethyl 3-oxo-2-phenoxybutanoate: derivatives have shown promising results as potential antimicrobial agents. They exhibit significant minimum inhibitory concentrations (MIC) against various pathogens, including E. sakazakii , E. coli , S. aureus , and K. pneumonia . This suggests their use in developing new drugs to combat multidrug-resistant (MDR) bacteria.

Anthelmintic Activity

The compound’s derivatives have demonstrated excellent anthelmintic activity, outperforming standard drugs like albendazole against parasites such as P. posthuma and A. galli . This indicates its potential application in creating treatments for parasitic infections.

Cytotoxicity Studies

In the field of cancer research, ethyl 3-oxo-2-phenoxybutanoate derivatives have been used to assess cytotoxic potentials. They have shown LC50 values that suggest a capacity for killing cancer cells, which could lead to the development of new chemotherapeutic agents .

Drug Resistance Research

The compound plays a crucial role in studying drug resistance mechanisms. Its derivatives can be used to understand how bacterial and parasitic infections develop resistance to current treatments, aiding in the design of drugs that can overcome this challenge .

Synthesis of Anti-Hypertension Drugs

Ethyl 3-oxo-2-phenoxybutanoate is used as an intermediate in the synthesis of anti-hypertension drugs. Its reduction in an interface bioreactor produces Ethyl ®-2-Hydroxy-4-phenylbutanoate [®-EHPB], a key component in various hypertension medications .

Enzymatic Research

The compound’s ability to undergo microbial reduction makes it valuable for enzymatic research, particularly in studying stereoselective reduction processes. This can lead to advancements in the production of enantiomerically pure pharmaceuticals .

Material Synthesis

Beyond its biomedical applications, ethyl 3-oxo-2-phenoxybutanoate is also used in material synthesis. Its chemical properties allow for its incorporation into the development of new materials with potential industrial applications.

Agrochemical Research

In agrochemical research, the compound can be utilized to develop new pesticides or herbicides. Its efficacy against certain pests and its potential for safe use in agricultural settings make it a candidate for further study in this area.

Safety and Hazards

Ethyl 3-oxo-2-phenoxybutanoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While the specific future directions for Ethyl 3-oxo-2-phenoxybutanoate are not mentioned in the search results, it is noted that similar compounds are being studied for their potential applications in the synthesis of various pharmaceuticals .

Mechanism of Action

Mode of Action

Ethyl 3-oxo-2-phenoxybutanoate interacts with its target, ACE, through a process known as biocatalytic asymmetric reduction. This process involves the reduction of Ethyl 3-oxo-2-phenoxybutanoate to ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) with carbonyl reductases . This interaction results in high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Biochemical Pathways

The interaction of Ethyl 3-oxo-2-phenoxybutanoate with ACE affects the renin-angiotensin system, a critical pathway in the regulation of blood pressure. By inhibiting ACE, Ethyl 3-oxo-2-phenoxybutanoate prevents the formation of angiotensin II, thereby lowering blood pressure .

Result of Action

The molecular and cellular effects of Ethyl 3-oxo-2-phenoxybutanoate’s action include the inhibition of ACE and the subsequent reduction in angiotensin II levels. This leads to vasodilation, decreased blood volume, and ultimately, a reduction in blood pressure .

properties

IUPAC Name

ethyl 3-oxo-2-phenoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-12(14)11(9(2)13)16-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLFQGWHCIRDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515818
Record name Ethyl 3-oxo-2-phenoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-2-phenoxybutanoate

CAS RN

7699-83-4
Record name Ethyl 3-oxo-2-phenoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-2-phenoxybutanoate

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